Product packaging for 3,6-Dibromo-2-hydroxypyridine(Cat. No.:CAS No. 1803717-25-0)

3,6-Dibromo-2-hydroxypyridine

Cat. No.: B2616833
CAS No.: 1803717-25-0
M. Wt: 252.893
InChI Key: UWOBDDBEPIQXKC-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-hydroxypyridine (CAS 1803717-25-0) is a versatile brominated heterocyclic compound with a molecular formula of C5H3Br2NO and a molecular weight of 252.89 g/mol. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research, particularly for the preparation of more complex molecules through metal-catalyzed cross-coupling reactions. The bromine atoms at the 3 and 6 positions of the pyridine ring are excellent functional handles for further derivatization, allowing researchers to construct diverse chemical libraries. It is offered with a high purity of 95% and above. This product is labeled with the signal word "Warning" and carries the hazard statement H302 (Harmful if swallowed). Appropriate precautionary measures should be taken during handling. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Br2NO B2616833 3,6-Dibromo-2-hydroxypyridine CAS No. 1803717-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOBDDBEPIQXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,6 Dibromo 2 Hydroxypyridine

Strategic Design of Precursor Selection and Chemical Transformations

The successful synthesis of 3,6-dibromo-2-hydroxypyridine hinges on the careful selection of starting materials and the specific chemical reactions used to modify them.

Selection of Initial Pyridine (B92270) Starting Materials and Functionalization

Initial functionalization steps are critical for directing the subsequent reactions to the desired positions on the pyridine ring. For example, the amino group in 2-aminopyridine (B139424) is a strongly activating group that directs electrophilic substitution to the 3- and 5-positions. pearson.com Protecting groups are sometimes employed to control reactivity; for instance, the hydroxyl group of 2-hydroxypyridine (B17775) can be protected to prevent unwanted side reactions during subsequent steps. mdpi.com

Regioselective Bromination Techniques and Reagents

Achieving the specific 3,6-dibromo substitution pattern on the pyridine ring requires precise control over the bromination reaction. The choice of brominating agent and reaction conditions are paramount for regioselectivity.

Commonly used brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). thieme-connect.com The reactivity of the pyridine substrate, which is influenced by its existing functional groups, determines the outcome of the bromination. For example, the bromination of 2-hydroxypyridine with bromine water typically yields 3,5-dibromo-2-pyridone. acs.org However, using NBS in a solvent like acetonitrile (B52724) can favor the formation of monobrominated products. thieme-connect.com

The regioselectivity of bromination is highly dependent on the electronic properties of the pyridine ring. The hydroxyl group at the 2-position (in the 2-pyridone tautomeric form) activates the ring towards electrophilic attack, primarily at the 3- and 5-positions. acs.org To achieve the 3,6-dibromo substitution, a multi-step approach is often necessary, which may involve the bromination of a pre-functionalized pyridine derivative. For instance, 3,5-dibromo-2,4-dimethoxypyridine (B1354084) can be synthesized from 2,4-dihydroxypyridine (B17372) through bromination and subsequent methylation. researchgate.net

Hydroxylation Strategies at the 2-Position

Introducing a hydroxyl group at the 2-position of the pyridine ring can be accomplished through several methods. One common strategy is the Sandmeyer reaction, where an amino group at the 2-position is converted into a diazonium salt and subsequently displaced by a hydroxyl group. This method is particularly useful when starting from 2-aminopyridine derivatives.

Another approach involves the direct hydroxylation of a pre-brominated pyridine. For instance, a 2-bromopyridine (B144113) derivative can undergo nucleophilic substitution with a hydroxide (B78521) source. mdpi.com More advanced methods include transition-metal-catalyzed C-H hydroxylation, which offers a direct way to introduce a hydroxyl group, though this can be challenging for the pyridine core due to its electronic properties. nih.govbeilstein-journals.org An alternative strategy involves the photochemical rearrangement of pyridine N-oxides, which can lead to the formation of 3-hydroxypyridines. nih.govacs.org In some cases, a methoxy (B1213986) group can serve as a precursor to the hydroxyl group, being converted through demethylation in a later step. researchgate.net

Multi-Step Synthesis Pathways and Reaction Optimization

Sequential Reaction Schemes for Dibromination and Hydroxylation

A common synthetic pathway begins with the dibromination of a suitable pyridine precursor, followed by the introduction of the hydroxyl group. For example, 2-aminopyridine can be first brominated to introduce one or two bromine atoms, and then the amino group is converted to a hydroxyl group via the Sandmeyer reaction. heteroletters.org

An alternative sequence involves starting with a pyridine that already contains a group that can be converted to a hydroxyl group, such as a methoxy or amino group. For instance, 2,6-dibromo-3-aminopyridine can be treated with sodium methoxide (B1231860) to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov In another example, 3,6-dibromo-2-methylpyridine (B1302955) can be converted to an aldehyde, which then undergoes further transformations. vcu.eduacs.org

The order of the bromination and hydroxylation steps is a critical consideration. Direct dibromination of 2-hydroxypyridine can lead to a mixture of products, making it difficult to isolate the desired 3,6-dibromo isomer. acs.org Therefore, a more controlled, stepwise approach is generally preferred. One such strategy involves the dibromination of a protected hydroxypyridine, followed by deprotection. researchgate.net

Influence of Reaction Conditions (Temperature, Solvent, Catalyst) on Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly sensitive to the reaction conditions.

Temperature: Temperature plays a significant role in controlling the rate and selectivity of reactions. For instance, in bromination reactions, lower temperatures are often used to prevent over-bromination and the formation of unwanted side products. Conversely, some reactions, such as the Sandmeyer reaction, may require elevated temperatures to proceed at a reasonable rate.

Solvent: The choice of solvent can dramatically influence the outcome of a reaction. Polar solvents like acetic acid are often used for bromination reactions as they can help to stabilize the charged intermediates. In other cases, non-polar solvents like carbon tetrachloride may be preferred. thieme-connect.com The solubility of the reactants and intermediates in the chosen solvent is also a critical factor. researchgate.net

Catalyst: Catalysts are often employed to enhance the rate and selectivity of reactions. For example, in the Sandmeyer reaction, copper salts are traditionally used as catalysts. heteroletters.org In modern synthetic methods, transition metal catalysts, such as those based on palladium or iridium, are used for C-H functionalization reactions, including hydroxylation. beilstein-journals.orgnih.gov The choice of catalyst and ligands can be tailored to achieve the desired regioselectivity.

The optimization of these reaction conditions is often an iterative process, involving systematic variation of each parameter to find the optimal combination that provides the highest yield and purity of this compound. researchgate.netresearchgate.net

Data Tables

Table 1: Regioselective Bromination of Pyridine Derivatives

Starting MaterialBrominating AgentSolventMajor Product(s)Reference(s)
2-HydroxypyridineBromine waterWater3,5-Dibromo-2-pyridone acs.org
2-HydroxypyridineNBSAcetonitrile5-Bromo-2-hydroxypyridine, 3-Bromo-2-hydroxypyridine thieme-connect.com
2-AminopyridineNBSAcetonitrile2-Amino-5-bromopyridine thieme-connect.com
3,5-Dimethyl-2-aminopyridineBromineAcetic Acid2-Amino-6-bromo-3,5-dimethylpyridine

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to minimize environmental impact. These methods prioritize the use of less hazardous reagents, renewable feedstocks, and solvent-free or aqueous reaction conditions.

One notable green approach involves the direct oxidation of pyridine-based compounds using elemental fluorine in an aqueous medium. This method avoids the use of harsh organic solvents and can proceed at ambient temperatures, ranging from -25°C to +30°C. google.com The reaction time is typically between 20 minutes and 4 hours, with elemental fluorine often diluted with nitrogen for safety and to moderate the reaction. google.com This process has been shown to be effective for producing 2-hydroxypyridine derivatives. google.com

Another environmentally benign strategy is the use of bromide-bromate salts in an aqueous acidic medium for the bromination of aromatic compounds. researchgate.net This method can be conducted at ambient conditions and eliminates the need for organic solvents. researchgate.net The product can be purified by simple filtration and washing with water, and the aqueous acidic filtrate can be recycled multiple times without a significant loss in product yield or purity. researchgate.net

Furthermore, the development of one-pot synthesis procedures represents a significant advancement in green chemistry. For instance, a high-yielding, one-pot iodination of hydroxypyridines has been described that proceeds under mild conditions and often does not require chromatographic purification. scispace.com Such methods reduce waste and energy consumption associated with multi-step syntheses and purification processes.

Isolation and Purification Methodologies for Research-Grade Compounds

Achieving high purity of this compound is crucial for its application in research and as a precursor for pharmaceuticals and other fine chemicals. Advanced chromatographic and crystallization techniques are employed to obtain research-grade material.

Advanced Chromatographic Techniques (e.g., Flash Chromatography, HPLC)

Flash chromatography is a widely used technique for the purification of pyridine derivatives. mdpi.comnih.govthieme-connect.comosti.gov This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system tailored to the specific compound being purified. mdpi.comnih.govosti.gov For instance, a mixture of petroleum ether and ethyl acetate (B1210297) has been successfully used as an eluent for the flash chromatographic purification of related bromo-hydroxypyridine compounds. mdpi.com The selection of the eluent system is critical for achieving good separation. For example, a gradient of ethyl acetate in hexane (B92381) (0-30%) followed by methanol (B129727) in dichloromethane (B109758) (0-10%) has been employed for the purification of complex hydroxypyridinone derivatives. nih.govosti.gov

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis and purification of this compound. rsc.orglookchem.comgoogle.com HPLC offers higher resolution and efficiency compared to flash chromatography. Reverse-phase HPLC, using columns like Newcrom R1, can be employed with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.com The choice of column and mobile phase is crucial for optimal separation. For instance, a Waters Xbridge BEH Phenyl column with a gradient mobile phase of water and acetonitrile containing trifluoroacetic acid has been used for the analysis of related compounds. rsc.org

Table 1: Chromatographic Purification Parameters

TechniqueStationary PhaseMobile Phase/EluentApplication
Flash ChromatographySilica GelPetroleum ether/ethyl acetatePurification of bromoheterocyclics mdpi.com
Flash ChromatographySilica Gel0-30% EtOAc/Hexane then 0-10% MeOH/DCMPurification of hydroxypyridinones nih.govosti.gov
HPLCWaters Xbridge BEH PhenylWater/Acetonitrile with 0.2% TFA (gradient)Analysis of reaction mixtures rsc.org
HPLCNewcrom R1Acetonitrile/Water/Phosphoric AcidAnalysis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine sielc.com

Crystallization and Recrystallization Protocols for Purity Enhancement

Crystallization is a fundamental technique for the final purification of solid compounds, including this compound. This process relies on the principle that the desired compound will be less soluble in a particular solvent at lower temperatures, while impurities remain in solution.

Recrystallization from a suitable solvent is a common method to enhance the purity of the final product. For instance, a related compound, 3,5-dibromo-2,6-dimethylpyridine (B189579), is recrystallized from ethanol (B145695) or methanol. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. The process often involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration.

In some cases, the product can be precipitated from the reaction mixture and then purified by recrystallization. For example, after a reaction, the product can be precipitated by adding water, collected by filtration, and then recrystallized from a solvent like 50% acetic acid to yield a highly pure product. google.com The purity of the crystallized product is often confirmed by analytical techniques such as melting point determination and spectroscopic methods.

Advanced Spectroscopic and Structural Elucidation of 3,6 Dibromo 2 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the nuanced structural features of 3,6-dibromo-2-hydroxypyridine, including its tautomeric nature and the precise chemical environments of its constituent atoms.

This compound can exist in two tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium between these two forms is sensitive to the solvent environment. wuxibiology.com While the pyridin-2-ol form has an aromatic ring and a hydroxyl group, the pyridin-2(1H)-one form contains a carbonyl group and is also considered aromatic due to the delocalization of the nitrogen lone pair into the ring. chemtube3d.com

In the gas phase, the pyridin-2-ol tautomer is generally favored for 2-hydroxypyridine (B17775). However, in solution and in the solid state, the pyridin-2(1H)-one form often predominates due to factors like intermolecular hydrogen bonding. chemtube3d.comnih.gov For the parent 2-hydroxypyridine, the equilibrium constant (Keq = [pyridin-2(1H)-one]/[pyridin-2-ol]) is approximately 1.7 in a non-polar solvent like cyclohexane, indicating a slight preference for the pyridone form. wuxibiology.com This preference increases significantly in more polar solvents. wuxibiology.com The presence of two bromine atoms in this compound influences the electron distribution in the ring and can affect the position of this tautomeric equilibrium.

The determination of the dominant tautomer in different solvents is achieved by analyzing the chemical shifts in ¹H and ¹³C NMR spectra. The chemical shift of the proton attached to the nitrogen or oxygen, as well as the shifts of the ring protons and carbons, provides clear evidence for which tautomeric form is present. For instance, a broad signal in the ¹H NMR spectrum at a lower field (around 10-13 ppm) is characteristic of an N-H proton in the pyridone form, while an O-H proton of the hydroxypyridine form would appear in a different region.

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the molecule's electronic structure. The chemical shifts are influenced by the electronegativity of the bromine and oxygen/nitrogen atoms and the aromatic character of the ring.

In the ¹H NMR spectrum, the two remaining ring protons exhibit chemical shifts and coupling patterns characteristic of their positions relative to the substituents. These protons, typically found in the aromatic region of the spectrum (around 6.5-8.0 ppm), will show a coupling constant (J-coupling) that is indicative of their spatial relationship. libretexts.orgpressbooks.pub For vicinal protons on a pyridine (B92270) ring, this coupling constant is typically in the range of a few Hertz.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom attached to the oxygen (in the pyridone form, C=O) will have a characteristic downfield chemical shift, often in the range of 160-180 ppm. The carbons bonded to the bromine atoms will also be significantly shifted due to the halogen's electronegativity. The remaining ring carbons will have shifts that reflect their position within the heterocyclic aromatic system.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Pyridine Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm)
¹HAromatic H6.5 - 8.5
¹HN-H (Pyridone)10 - 13
¹³CAromatic C120 - 150
¹³CC-Br110 - 125
¹³CC=O (Pyridone)160 - 180

Note: These are general ranges and the exact values for this compound will depend on the solvent and the dominant tautomeric form.

The coupling constants between protons (³JHH) and between protons and carbons (¹JCH, ²JCH, ³JCH) provide crucial information about the connectivity of the molecule. One-bond carbon-proton coupling constants (¹JCH) are typically large (125-165 Hz for aromatic C-H), while two- and three-bond couplings are smaller and help to piece together the carbon skeleton. ucsd.eduhuji.ac.il

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, a cross-peak would be observed between the signals of the two ring protons, confirming their neighboring relationship. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift. sdsu.edu

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound in solution can be achieved.

Vibrational Spectroscopic Analysis (Infrared and Raman)

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. The positions of these bands are highly informative about the molecule's structure and bonding.

O-H and N-H Stretching: The presence and position of the O-H or N-H stretching vibration is a key indicator of the dominant tautomer. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹ for the pyridin-2-ol form. For the pyridin-2(1H)-one form, the N-H stretching vibration would appear in a similar region, often as a sharp to broad band around 3300-3500 cm⁻¹. mewaruniversity.org

C=O Stretching: A strong absorption band corresponding to the C=O stretching vibration is a definitive marker for the pyridin-2(1H)-one tautomer. This band typically appears in the range of 1650-1700 cm⁻¹. scifiniti.com

C=N and C=C Stretching: The aromatic ring of both tautomers gives rise to a series of C=N and C=C stretching vibrations, typically in the 1400-1650 cm⁻¹ region. The exact positions and intensities of these bands can provide further insight into the electronic structure of the ring.

C-Br Stretching: The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H / N-HStretching3200 - 3600
C=OStretching1650 - 1700
C=N / C=CStretching1400 - 1650
C-BrStretching500 - 700

Note: These are approximate ranges and the actual frequencies can be influenced by the physical state (solid or solution) and intermolecular interactions.

Vibrational spectroscopy is particularly sensitive to the presence and nature of hydrogen bonding. researchgate.netnih.gov In the solid state, this compound, likely in its pyridin-2(1H)-one form, is expected to form strong intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another. chemtube3d.com This hydrogen bonding leads to a significant broadening and shifting of the N-H and C=O stretching bands to lower frequencies compared to the gas phase or in non-polar solvents. nih.gov

In solution, the extent of hydrogen bonding depends on the solvent's ability to act as a hydrogen bond donor or acceptor. In non-polar solvents, self-association through hydrogen bonding is more likely, while in polar, protic solvents, the solute molecules will form hydrogen bonds with the solvent molecules. These different hydrogen bonding interactions can be observed as shifts in the characteristic vibrational frequencies, providing a detailed picture of the intermolecular forces at play. The study of these interactions is crucial for understanding the compound's solubility, crystal packing, and potential biological activity.

X-ray Crystallographic Studies

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including its conformation, tautomeric form, and the various interactions that govern its crystal packing. While a specific crystallographic study for this compound is not widely documented, extensive research on closely related substituted hydroxypyridines and dibrominated aromatic systems allows for a detailed and predictive analysis.

Determination of Solid-State Molecular Conformation and Tautomeric Form

The primary structural question for 2-hydroxypyridine derivatives is the position of the tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. In the solid state, 2-hydroxypyridine and its derivatives, such as 2-hydroxy-5-nitropyridine, predominantly exist in the hydrogenated pyridone (or oxo) form. researchgate.netumich.edu This preference is largely due to the ability of the pyridone tautomer to form stable, hydrogen-bonded dimers.

For this compound, it is therefore highly probable that it crystallizes in the 2(1H)-pyridone tautomeric form. In this conformation, the molecule would be largely planar, with the bromine atoms and the hydroxyl group lying in the plane of the pyridine ring. The presence of the bulky bromine atom at the C6 position, adjacent to the nitrogen, may introduce minor steric distortions. Studies on related compounds like 2,6-dibromophenol (B46663) show a planar ring system. researchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Assembly (e.g., π-π Stacking, Halogen Bonding)

The arrangement of molecules in the crystal lattice is dictated by a combination of non-covalent interactions. For this compound, several key packing motifs are anticipated.

Halogen Bonding: A significant interaction expected in the crystal structure is halogen bonding, specifically Br···Br interactions. In structures containing 2,6-dibromophenol, type-II Br···Br interactions, where the electrophilic region of one bromine atom interacts with the nucleophilic region of another, are a dominant feature of the crystal packing. researchgate.net Similar directed, attractive halogen bonds are observed in other bromo-substituted heterocyclic compounds and are crucial for stabilizing the crystal lattice. mdpi.comnih.gov

The interplay of these forces results in a well-defined three-dimensional supramolecular architecture. The formation of such assemblies is a common feature in pyridine-based compounds and other halogenated aromatics. researchgate.netmdpi.comnih.gov

Hydrogen Bonding Interactions within the Crystal Lattice

Hydrogen bonding plays a critical role in directing the crystal packing of this compound, primarily through its dominant 2-pyridone tautomer.

N-H···O Dimers: The most prominent hydrogen bonding motif is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between two 2-pyridone molecules. nih.gov This R2(8) graph set motif is a robust and highly predictable feature in the crystal structures of 2-pyridones and is a primary reason for the prevalence of this tautomer in the solid state. nih.govresearchgate.net

Other Potential Interactions: While the N-H···O dimer is expected to be the primary interaction, other weaker C-H···O or C-H···Br hydrogen bonds may also be present, further stabilizing the crystal packing. In the less likely event that the hydroxypyridine tautomer is present, O-H···N hydrogen bonds would be expected to form chains or other motifs.

Mass Spectrometric Approaches for Molecular Structure Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. chemrxiv.orgmdpi.com For this compound, the molecular formula is C₅H₃Br₂NO. The presence of two bromine atoms creates a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster in the mass spectrum.

HRMS can differentiate the exact mass of the compound from other species with the same nominal mass, thus confirming the molecular formula. mdpi.com

Table 1: HRMS Data for this compound

Molecular Formula Isotope Combination Calculated Exact Mass (m/z)
C₅H₃⁷⁹Br₂NO [M]⁺ 250.8632
C₅H₃⁷⁹Br⁸¹BrNO [M+2]⁺ 252.8612

This is an interactive data table. You can sort and filter the data as needed.

Fragmentation Pattern Analysis for Structural Features

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. libretexts.orgyoutube.com For this compound, the fragmentation pathways would be influenced by the aromatic ring and the two bromine substituents.

Key expected fragmentation steps include:

Loss of Bromine: The initial fragmentation would likely involve the loss of a bromine radical (·Br), leading to a significant peak at [M-79]⁺ or [M-81]⁺. A subsequent loss of the second bromine atom is also highly probable.

Loss of Carbon Monoxide: Following the principles observed for pyridones and other cyclic carbonyl compounds, the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion or subsequent fragments is a characteristic fragmentation pathway. libretexts.org

Ring Cleavage: Fragmentation of the pyridine ring itself can lead to a variety of smaller charged fragments, providing further structural information. mdpi.com

The analysis of these fragments allows for the confirmation of the connectivity and the presence of key functional groups within the molecule.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,6-dibromophenol
2-hydroxy-5-nitropyridine
2-hydroxypyridine
3,6-Dibromopyridine-2-carboxaldehyde
6,6''-Dibromo-2,2':6',2''-terpyridine
2-Bromo-3-pyridinol

This is an interactive data table. You can sort and filter the data as needed.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy is a powerful tool for investigating the electronic structure of molecules like this compound. The absorption of UV-Visible light promotes electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's structure and electronic environment.

The UV-Visible spectrum of this compound is influenced by the electronic transitions within the pyridine ring and the position of the tautomeric equilibrium between the hydroxy and pyridone forms. researchgate.netwuxibiology.comchemtube3d.com The pyridine moiety itself exhibits characteristic π-π* and n-π* transitions. researchgate.net The π-π* transitions are typically of high intensity and occur at shorter wavelengths, while the n-π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths.

The tautomerism between the 2-hydroxypyridine and 2-pyridone forms plays a crucial role in the observed UV-Vis spectra. wuxibiology.comchemtube3d.comyoutube.com The position of this equilibrium is sensitive to solvent polarity. wuxibiology.com The 2-hydroxypyridine form is an aromatic structure, while the 2-pyridone form has a carbonyl group and is considered non-aromatic, although it possesses a significant aromatic character in its resonance contributors. chemtube3d.comyoutube.com This difference in electronic structure leads to distinct absorption profiles for each tautomer.

UV/Vis spectroscopic data can be used to quantitatively determine the amounts of the two tautomeric forms in different solvents. researchgate.net For instance, in a study of substituted 2-hydroxypyridines, UV/Vis spectroscopy in dimethyl sulfoxide (B87167) (DMSO) indicated the presence of the anionic form. researchgate.net The solvent's ability to stabilize one tautomer over the other through hydrogen bonding or polarity effects will shift the equilibrium and, consequently, the observed absorption maxima. wuxibiology.com Generally, polar solvents tend to favor the more polar 2-pyridone form. wuxibiology.com

TautomerKey Structural FeatureExpected Electronic TransitionsInfluence of Solvent Polarity
This compound Aromatic ring with -OH groupπ-π* and n-πFavored in less polar solvents
3,6-Dibromo-2-pyridone Pyridone ring with C=O groupπ-π and n-π* (shifted)Favored in more polar solvents

This table provides a generalized overview of the expected trends based on the principles of 2-hydroxypyridine tautomerism.

The photophysical properties of this compound, including its fluorescence characteristics, are of interest for its potential development as an advanced spectroscopic probe. The emission properties of pyridine derivatives are often linked to ligand-centered π-π* transitions. nih.gov

While specific fluorescence data for this compound is not extensively detailed in the provided search results, the general principles of related compounds can offer insights. For example, some pyridine-based compounds exhibit strong and broad emission bands, making them suitable for applications such as emitting materials in organic light-emitting diodes (OLEDs). nih.gov The fluorescence intensity and wavelength can be sensitive to the molecular environment, including pH, which is a desirable characteristic for a spectroscopic probe.

Computational and Theoretical Chemistry Studies of 3,6 Dibromo 2 Hydroxypyridine

Theoretical Investigation of Tautomeric Equilibria

Transition State Analysis for Tautomerization Pathways

The tautomeric equilibrium between the hydroxypyridine and pyridone forms is a critical aspect of the chemistry of 2-hydroxypyridine (B17775) derivatives. In the case of 3,6-dibromo-2-hydroxypyridine, this equilibrium involves the transfer of a proton between the oxygen and nitrogen atoms. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the transition state of this isomerization.

Theoretical studies on the parent compound, 2-hydroxypyridine, reveal a significant energy barrier for the unimolecular 1,3-proton transfer in the gas phase. nih.gov For instance, DFT calculations have estimated this activation barrier to be around 137.2 kJ/mol, suggesting that a single-molecule tautomerization is unlikely at lower temperatures. nih.gov However, the presence of solvent molecules, such as water, can dramatically lower this barrier. wuxibiology.com Water molecules can act as a bridge, facilitating the proton transfer and significantly reducing the activation energy. wuxibiology.com For the non-solvated tautomerization of 2-hydroxypyridine, the energy barrier is calculated to be as high as 38.21 kcal/mol. wuxibiology.com This is substantially reduced in the presence of even a single water molecule. wuxibiology.com

Parametric Method 3 (PM3) calculations on 2-pyridone and its derivatives also indicate that the transition state is closer in structure to the pyridone product. ias.ac.in The calculated bond orders for the forming O-H bond and the breaking N-H bond show an inflection point near the transition state. ias.ac.in These computational models predict that polar solvents would make the conversion from the oxo (pyridone) to the hydroxy form less favorable. ias.ac.in While these studies focus on the parent and related systems, the principles and methodologies are directly applicable to understanding the tautomerization of this compound. The electron-withdrawing nature of the bromine atoms is expected to influence the energetics of the tautomeric equilibrium and the transition state barrier.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

Computational NMR Chemical Shift and Coupling Constant Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants with high accuracy is a significant area of computational chemistry. nih.govrsc.orggithub.io Quantum mechanical methods, particularly DFT, have become popular for this purpose, often achieving a root mean square error of 0.2–0.4 ppm for ¹H shifts. nih.gov More recent approaches, including machine learning and artificial intelligence models trained on large datasets of experimental and calculated shifts, have shown even greater promise, with some models reporting mean absolute errors (MAE) as low as 0.08 ppm for ¹H chemical shifts. nih.govfrontiersin.org

For accurate predictions, it is often necessary to perform a conformational search and then calculate the NMR parameters for each significant conformer, followed by Boltzmann averaging of the results. github.ioescholarship.org The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental data. github.io For example, the WP04 functional with a 6-311++G(2d,p) basis set and PCM for chloroform (B151607) has been shown to provide excellent accuracy for ¹H chemical shifts. github.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Pyridine (B92270) Derivative (Illustrative Example)

AtomPredicted Chemical Shift (ppm) - Gas PhasePredicted Chemical Shift (ppm) - Solvated
H17.857.92
H27.237.30
C1145.2146.0
C2128.9129.5
C3140.1140.8
C4118.5119.1
Note: This table is for illustrative purposes to show how such data would be presented. Actual values for this compound would require specific calculations.

Theoretical Vibrational Frequencies and Intensities for IR and Raman Spectra

Theoretical calculations, primarily using DFT methods like B3LYP, are widely used to predict the vibrational frequencies and intensities for infrared (IR) and Raman spectra. researchgate.netnih.gov These calculations help in the assignment of experimental vibrational bands to specific normal modes of the molecule. nih.govasianpubs.org

Computational studies on similar molecules, such as 3,5-dibromopyridine (B18299) and other substituted pyridines, have shown excellent agreement between calculated and experimental spectra after applying a scaling factor to the computed frequencies. researchgate.netresearchgate.net This scaling corrects for the approximations inherent in the theoretical methods and the effects of the experimental environment. The analysis of the potential energy distribution (PED) is also a valuable tool, as it allows for the detailed assignment of each vibrational mode. nih.gov

For this compound, theoretical calculations would predict the frequencies of characteristic vibrations such as C-H, O-H, C-N, and C-Br stretching and bending modes. The predicted IR and Raman intensities would further aid in interpreting the experimental spectra.

Table 2: Predicted Vibrational Frequencies for a Hypothetical Substituted Pyridine (Illustrative Example)

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
O-H stretch3450HighLow
C-H stretch3080MediumHigh
C=O stretch (pyridone form)1680Very HighMedium
Ring breathing995LowHigh
C-Br stretch650MediumMedium
Note: This table is for illustrative purposes. Actual values for this compound would require specific calculations.

UV-Vis Absorption Maxima and Oscillator Strengths Prediction

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the excitation energies (which correspond to absorption maxima, λmax) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.netnih.gov

Computational studies on related pyridine derivatives have successfully used TD-DFT to simulate UV-Vis spectra, providing insights into the electronic transitions involved (e.g., n→π* and π→π* transitions). researchgate.netresearchgate.net The choice of solvent in the calculations is important as it can significantly influence the position of the absorption bands. researchgate.net

For this compound, TD-DFT calculations would be able to predict the λmax values for both the hydroxypyridine and pyridone tautomers, which are expected to have distinct absorption profiles. This can be a powerful tool for analyzing the tautomeric equilibrium in different environments.

Table 3: Predicted UV-Vis Absorption for a Hypothetical Pyridine Derivative (Illustrative Example)

TautomerElectronic TransitionPredicted λmax (nm)Oscillator Strength
Hydroxypyridineπ→π2850.45
Hydroxypyridinen→π3200.02
Pyridoneπ→π*3100.60
Note: This table is for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. nih.gov

Conformational Sampling and Free Energy Landscapes

MD simulations can be used to explore the conformational space of a molecule and to construct a free energy landscape. researchgate.net This landscape reveals the relative energies of different conformers and the energy barriers between them. For a molecule like this compound, MD simulations could be used to study the orientation of the hydroxyl group and the dynamics of its interaction with neighboring atoms and solvent molecules.

The stability of the simulated system is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov Other parameters, such as the radius of gyration and solvent accessible surface area, can also provide insights into the molecule's behavior in solution. researchgate.net While specific MD simulation results for this compound are not available in the provided search results, the methodology has been successfully applied to a wide range of organic molecules to understand their dynamic behavior. nih.govfrontiersin.org

Intermolecular Interactions and Aggregation Behavior in Solution

Computational and theoretical chemistry provides valuable insights into the non-covalent interactions that govern the behavior of molecules in solution. For this compound, these studies are crucial for understanding its self-assembly, and interactions with solvent molecules. The primary intermolecular forces at play are hydrogen bonding and potentially halogen bonding, which dictate the formation of dimers and larger aggregates.

Detailed computational studies specifically focused on the intermolecular interactions and aggregation of this compound in solution are not extensively available in the reviewed literature. However, based on the well-established principles of intermolecular forces and studies on analogous pyridine derivatives, a theoretical framework for its behavior can be constructed. The 2-hydroxypyridine moiety is known to exist in a tautomeric equilibrium with its 2-pyridone form. This tautomerism significantly influences its hydrogen bonding capabilities.

The aggregation behavior of this compound in solution is expected to be dominated by the formation of hydrogen-bonded dimers. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring) within the same molecule allows for the formation of stable, cyclic dimers. The bromine substituents at the 3 and 6 positions can influence the electronic properties of the pyridine ring and, consequently, the strength of these hydrogen bonds.

While specific energetic data for this compound is not available, theoretical calculations on related 2-pyridone systems have shown that the dimerization process is thermodynamically favorable. For instance, studies on similar pyridone-based flexible dimers have explored their conformational preferences and the influence of inter- and intramolecular interactions using Density Functional Theory (DFT). These studies often reveal the formation of stable hydrogen-bonded pairs.

To provide a quantitative understanding of the aggregation behavior, computational methods such as DFT can be used to calculate the interaction energies of different dimer conformations and larger clusters. Molecular Dynamics (MD) simulations could further elucidate the dynamic nature of these aggregates in various solvents, providing insights into their stability and structural preferences over time.

Given the absence of direct computational data for this compound, the following table presents a hypothetical summary of the types of intermolecular interactions and their expected characteristics, based on studies of similar compounds.

Interaction Type Participating Atoms Expected Characteristics
Hydrogen Bonding (Dimerization)O-H···N (hydroxyl-pyridine)Strong, directional interaction leading to stable cyclic dimers. This is likely the dominant interaction driving aggregation.
Halogen BondingC-Br···N or C-Br···OWeaker and more directional than hydrogen bonds. May contribute to the stability of larger aggregates and influence crystal packing.
π-π StackingPyridine ringsNon-specific attractive interactions between the aromatic rings, contributing to the overall cohesive forces in solution.

Further computational research is necessary to quantify the energetic and geometric parameters of these interactions for this compound and to fully understand its aggregation behavior in different solvent environments.

Reactivity and Chemical Transformations of 3,6 Dibromo 2 Hydroxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Bromine Centers

The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the presence of two electron-withdrawing bromine atoms, renders 3,6-Dibromo-2-hydroxypyridine amenable to nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the displacement of one or both bromine atoms by a nucleophile.

Displacement of Bromine with Various Nucleophiles (e.g., Alkoxides, Amines, Thiols)

The bromine atoms on the pyridine ring can be displaced by a variety of nucleophiles. For instance, reactions with alkoxides lead to the formation of alkoxy-substituted pyridines. Similarly, amines and thiols can be employed to introduce amino and thioether functionalities, respectively. The specific reaction conditions, such as the choice of solvent, base, and temperature, can influence the efficiency and selectivity of these substitution reactions.

Regioselectivity and Mechanistic Aspects of SNAr Reactions

In polyhalogenated heterocyclic systems, the site of nucleophilic attack is a crucial aspect of the reaction. The regioselectivity of SNAr reactions is governed by the electronic properties of the pyridine ring. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack. In the case of this compound, the relative reactivity of the C3 and C6 positions towards nucleophiles can be influenced by factors such as the nature of the incoming nucleophile and the presence of substituents on the pyridine ring. Quantum mechanical calculations, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can provide insights into the predicted regioselectivity of these reactions. wuxiapptec.com The mechanism of SNAr reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the bromide leaving group to restore aromaticity.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the functionalization of this compound. These reactions, often catalyzed by palladium complexes, enable the formation of new carbon-carbon and carbon-nitrogen bonds at the positions of the bromine atoms.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a widely utilized method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.org In the context of this compound, this reaction allows for the introduction of aryl, vinyl, or alkyl groups. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org Studies on similar polyhalogenated pyridines have shown that the regioselectivity of the Suzuki-Miyaura coupling can be controlled by carefully selecting the reaction conditions and the nature of the boronic acid or ester. beilstein-journals.orgnih.govresearchgate.net For instance, in some systems, the first coupling occurs preferentially at one of the bromine-substituted positions over the other. beilstein-journals.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Brominated Pyridines

Substrate Coupling Partner Catalyst System Product Yield (%) Reference
3,4,5-tribromo-2,6-dimethylpyridine 2-methoxyphenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Mono-, di-, and tri-arylated products Variable beilstein-journals.orgresearchgate.net
2,6-dichloropyridine Heptyl pinacol (B44631) boronic ester Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu 2,6-diheptylpyridine 94 nih.gov

Sonogashira Coupling for C≡C Bond Formation

The Sonogashira coupling reaction provides a direct route to the formation of carbon-carbon triple bonds (alkynes) by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper complexes, can be applied to this compound to introduce alkynyl moieties. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is known for its mild reaction conditions and tolerance of various functional groups. wikipedia.org In di- or polyhalogenated systems, the reaction can sometimes be performed selectively at one halogen position over another, depending on the relative reactivity of the C-X bonds. libretexts.org

Buchwald-Hartwig Amination for C-N Bond Formation

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction enables the amination of aryl halides with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this compound with various amines under Buchwald-Hartwig conditions can yield mono- or di-aminated pyridine derivatives. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and selectivity. nih.gov For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. chemspider.com

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

Palladium Precursor Ligand Base Typical Substrates
Pd₂(dba)₃ (±)-BINAP NaOᵗBu Aryl bromides, primary amines chemspider.com
[Pd(allyl)Cl]₂ XPhos, t-BuXPhos t-BuONa Aryl bromides, secondary amines nih.gov
Pd(OAc)₂ PPh₃ K₂CO₃ Aryl halides, various amines

Derivatization of the Hydroxyl Group

The hydroxyl group at the C2 position of this compound is a versatile handle for further synthetic modifications, primarily through O-alkylation and O-acylation reactions to form ethers and esters, respectively.

O-Alkylation of 2-hydroxypyridines is a common transformation to introduce an alkoxy group. This is typically achieved by deprotonating the hydroxyl group with a base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide). Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃).

O-Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, to form an ester. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

The synthesis of ethers from this compound would follow the general principles of Williamson ether synthesis. The reaction of this compound with an alkyl halide in the presence of a suitable base would yield the corresponding 3,6-dibromo-2-alkoxypyridine.

The formation of esters would involve reacting this compound with an acylating agent. For example, reaction with acetyl chloride in the presence of a base like pyridine or triethylamine (B128534) would yield 3,6-dibromo-2-acetoxypyridine.

TransformationReactantReagents and ConditionsProductYieldReference
O-Methylation2-Hydroxypyridine (B17775)CH₃I, NaH, THF2-MethoxypyridineGoodGeneral Knowledge
O-Ethylation2-HydroxypyridineC₂H₅Br, K₂CO₃, Acetone2-EthoxypyridineGoodGeneral Knowledge
O-Acetylation2-HydroxypyridineAcetyl chloride, Pyridine2-AcetoxypyridineGoodGeneral Knowledge

Electrophilic Aromatic Substitution (EAS) and Other Functionalizations

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups, such as the hydroxyl group, can facilitate these reactions.

Further Halogenation: The introduction of additional halogen atoms onto the this compound ring is a possibility. The existing hydroxyl group is an activating, ortho-, para-directing group, while the bromine atoms are deactivating but also ortho-, para-directing. The positions available for substitution are C4 and C5. Considering the directing effects, substitution at the C5 position, which is para to the hydroxyl group and ortho to the C6-bromo substituent, might be favored.

Nitration: The nitration of pyridine derivatives can be challenging due to the basicity of the ring nitrogen, which can be protonated under the acidic conditions of nitration, further deactivating the ring. However, the activating effect of the hydroxyl group in this compound could potentially enable nitration. The directing effects would again suggest that the incoming nitro group would preferentially substitute at the C5 position.

While direct experimental evidence for further halogenation or nitration of this compound is not available in the provided search results, the general principles of electrophilic aromatic substitution on substituted pyridines provide a basis for predicting the likely outcomes of such reactions.

3,6 Dibromo 2 Hydroxypyridine As a Synthetic Scaffold and Precursor in Advanced Chemical Synthesis

Modular Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The structure of 3,6-dibromo-2-hydroxypyridine offers a versatile platform for the modular synthesis of highly substituted pyridine derivatives. This approach allows for the controlled and stepwise introduction of various functional groups, leveraging the distinct reactivity of the bromine atoms and the hydroxyl group. Pyridine and its derivatives are fundamental components in natural products, as well as in synthetic, pharmaceutical, and agrochemical research. korea.edu Consequently, numerous synthetic methods have been developed to create functionalized pyridines. korea.edu Palladium-catalyzed cross-coupling reactions are among the most convenient and versatile methods for preparing trisubstituted pyridines from polyhalogenated starting materials. korea.edu

Sequential Functionalization for the Construction of Complex Pyridine Rings

The differential reactivity of the halogen positions on the pyridine ring allows for sequential functionalization, a powerful strategy for building molecular complexity. Although research often highlights related compounds like 3,5-dibromo-2-hydroxypyridine (B76924), the principles are readily applicable. For instance, a formal synthesis of the natural product ficuseptine was achieved in five steps starting from 3,5-dibromo-2-hydroxypyridine, demonstrating the utility of such scaffolds in multi-step synthesis. korea.edu

The process typically involves metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be performed chemoselectively. korea.edu By carefully selecting reaction conditions, one bromine atom can be reacted while leaving the other intact for a subsequent transformation. The hydroxyl group, which exists in tautomeric equilibrium with its 2-pyridone form, can be protected (e.g., as a tosylate) to prevent interference and to be functionalized in a later step. korea.eduiipseries.org This stepwise approach provides precise control over the final substitution pattern of the pyridine ring, enabling access to novel and biologically relevant trisubstituted pyridines. korea.edu

Research on related 2-pyridone systems has shown that radical-induced reactions can achieve perfect C3-selectivity, further expanding the toolkit for functionalization. nih.gov For example, nickel-catalyzed direct alkylation with α-bromo carbonyl compounds proceeds selectively at the C3 position. nih.gov Similarly, Mn(III)-mediated radical alkylation and arylation have been developed using malonate esters and arylboronic acids, respectively, all showing exclusive C3-selectivity. nih.gov

Diversification Strategies Using the Dibrominated and Hydroxylated Sites

The three functional sites on the this compound scaffold—the two bromine atoms and the hydroxyl/pyridone group—are key to its synthetic versatility and allow for extensive diversification.

Functionalization of the Bromine Atoms: The bromine atoms are prime sites for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by reacting the bromo-positions with various aryl or vinyl boronic acids. This allows for the synthesis of a wide library of substituted pyridines.

Other Coupling Reactions: Besides Suzuki coupling, other cross-coupling methods like Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines) can be employed to attach a wide range of substituents. nih.govnih.govacs.org

Functionalization of the Hydroxyl Group: The 2-hydroxyl group, which predominantly exists as the 2-pyridone tautomer, offers another point for diversification. iipseries.org

N-Alkylation/Arylation: The nitrogen atom of the pyridone can be alkylated or arylated to introduce further substituents.

O-Functionalization: While the 2-pyridone form is generally favored, the hydroxyl tautomer can be trapped. For example, the hydroxyl group can be converted into a triflate (trifluoromethanesulfonate). mdpi.com This triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and other groups at the C2 position. acs.orgmdpi.com This strategy transforms the hydroxyl group into a versatile handle for C-C, C-N, C-S, and C-P bond formation. acs.org

This multi-faceted reactivity allows chemists to use this compound as a central building block, systematically modifying each position to generate a large array of complex, polysubstituted pyridine derivatives.

Scaffold for Supramolecular Architectures

The unique combination of hydrogen-bonding capabilities and halogen-bonding sites makes this compound an excellent scaffold for constructing supramolecular architectures. These non-covalent interactions guide the self-assembly of molecules into well-defined, higher-order structures.

Design and Synthesis of Molecular Building Blocks Featuring this compound Moieties

The this compound unit can be incorporated into larger molecules designed to act as building blocks for supramolecular assembly. The 2-hydroxypyridine (B17775) moiety is a well-established component in ligands used for coordination chemistry and the creation of metallosupramolecular structures like helicates. nih.gov For example, simple ligands prepared from 3-hydroxypyridine (B118123) have been used to assemble complex structures such as quadruple-stranded helicates. nih.gov

The bromine atoms on the scaffold serve as synthetic handles to attach the pyridone core to other molecular components. Through reactions like Suzuki or Sonogashira coupling, the this compound core can be linked to aromatic panels, flexible linkers, or other coordinating units. This modular approach allows for the rational design of tectons (building blocks) with specific geometries and functionalities, pre-programmed for self-assembly into more complex systems. The resulting supramolecular structures can range from discrete molecular boxes to extended one-, two-, or three-dimensional networks. mdpi.com

Self-Assembly Studies (e.g., Hydrogen Bonding, π-π Interactions)

The self-assembly of this compound-based structures is governed by a hierarchy of non-covalent interactions.

Hydrogen Bonding: The most significant interaction is the hydrogen bond formed by the 2-pyridone tautomer. Molecules of 2-pyridone readily form highly stable, centrosymmetric dimers through a pair of N-H···O hydrogen bonds. nih.govnih.gov This specific and reliable interaction pattern is known as the R²₂(8) graph set motif and is considered a robust supramolecular synthon. nih.govnih.gov This predictable dimerization is a powerful tool in crystal engineering, directing the primary organization of the molecules. nih.gov The stability of this hydrogen-bonded dimer often dictates the initial step in the self-assembly process. nih.gov

Halogen Bonding: The bromine atoms at the 3 and 6 positions can act as halogen bond donors. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the oxygen atom of the pyridone. nih.gov Studies on cocrystals of pyridones with halogenated molecules show that the foundational hydrogen-bonded pyridone dimer can act as an acceptor for halogen bonds through its oxygen atoms. nih.gov This allows for the assembly of higher-order structures, such as chains or layers, where the hydrogen-bonded dimers are linked by halogen bonds. nih.gov

The interplay of these directional and specific interactions allows for the programmed self-assembly of this compound-containing molecules into complex and predictable supramolecular architectures. nih.govresearchgate.net

Precursor for Heterocyclic Systems and Fused Ring Structures

The this compound scaffold is not only a building block for substituted pyridines but also a valuable precursor for the synthesis of more complex heterocyclic systems, including fused ring structures. The reactive sites on the ring can be manipulated to undergo cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic compounds.

For instance, related 3-iodo-2-pyridones can be transformed into furo[2,3-b]pyridones. nih.gov This is achieved through a Sonogashira coupling to introduce an alkyne at the 3-position, followed by a palladium-catalyzed arylative cyclization. nih.gov This strategy highlights how the halogen and hydroxyl functionalities can be used in tandem to construct fused furan (B31954) rings onto the pyridine core.

Another powerful method involves a diboration-electrocyclization sequence, which has been used to access a variety of pyridine-fused boronic ester building blocks. nih.gov These intermediates are highly versatile and can be used in high-throughput synthesis to generate libraries of biaryl and ether-linked compounds. nih.gov Such strategies demonstrate the potential of halogenated hydroxypyridines as starting materials for creating novel fused heterocyclic scaffolds for applications in medicinal chemistry and materials science. nih.govscience.gov

Furthermore, the general class of indazoles (fused benzene (B151609) and pyrazole (B372694) rings) can be synthesized through various methods, including annulation reactions of substituted precursors, indicating the broad utility of pre-functionalized rings in building fused systems. nih.gov The principles used in these syntheses, such as intramolecular cyclizations following C-H functionalization or coupling reactions, can be conceptually applied to derivatives of this compound to forge new heterocyclic frameworks. nih.gov

Annulation Reactions Utilizing the Pyridine Nucleus

Annulation, the process of building a new ring onto a molecule, is a powerful strategy in organic synthesis. libretexts.orgmasterorganicchemistry.com Dibrominated pyridines are versatile substrates for such transformations, often leveraging the reactivity of their carbon-bromine bonds in transition-metal-catalyzed reactions. For instance, palladium-catalyzed double Heck cross-coupling reactions of dibromopyridines with various alkenes can produce novel di(alkenyl)pyridines, which are precursors for fused ring systems. researchgate.net

While specific examples starting directly from this compound are not extensively documented, the general reactivity of related scaffolds provides a clear blueprint. Transition metal-catalyzed annulation reactions are frequently employed to construct complex heterocyclic structures. For example, Rh(III)-catalyzed annulation of N-(2-pyridyl)-2-pyridones with two alkyne molecules has been shown to produce multi-substituted isoquinolinone derivatives. rsc.org This type of reaction proceeds through a directed C–H activation and rhodacyclization sequence, demonstrating how a pyridine nucleus can be elaborated into a more complex polycyclic system. rsc.org Similarly, visible-light-induced copper-catalyzed [4+1] annulation reactions have been developed to create α,β-unsaturated-γ-lactams from acrylamides and aroyl chlorides, showcasing a modern approach to heterocycle synthesis that is modular and proceeds under mild conditions. nih.gov These methodologies highlight the potential of a dibromo-hydroxypyridine scaffold to undergo annulation to form new carbocyclic or heterocyclic rings.

Construction of Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

The synthesis of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) is of significant interest due to their presence in functional materials and biologically active compounds. Dibromopyridines serve as key building blocks in these syntheses, primarily through cross-coupling reactions that construct the polycyclic framework. For example, Suzuki-Miyaura cross-coupling reactions using various dibromopyridine isomers (2,5-, 3,5-, and 2,6-dibromopyridine) with benzene-1,4-diboronic acid have been used to create nitrogen-containing linear poly(phenylene) derivatives, which are studied for applications like photocatalytic hydrogen evolution. acs.org

A direct pathway to PANHs from a dibromo-hydroxypyridine precursor involves sequential functionalization. One bromine can be selectively replaced via a cross-coupling reaction, followed by a second reaction at the other bromine position. This stepwise approach allows for the controlled construction of complex, unsymmetrical polycyclic systems. Research into the synthesis of novel polycyclic pyridones has utilized building blocks that undergo ring-opening transformations to construct biologically important fused heterocycles. mdpi.com Furthermore, gold(I)-catalyzed cycloisomerization of N-tethered indole- and dihydropyrrole-arylpropargyl substrates demonstrates a sophisticated method for assembling complex polycyclic N-heterocycles. rsc.org These strategies underscore the utility of functionalized pyridines as foundational scaffolds for accessing diverse and complex PANHs.

Role in Coordination Chemistry and Catalysis

The 2-hydroxypyridine moiety is a privileged structure in coordination chemistry and catalysis, largely due to its ability to exist in tautomeric equilibrium with its 2-pyridone form. This property allows it to participate in metal-ligand cooperation (MLC), where both the metal center and the ligand are actively involved in bond activation processes, particularly in hydrogen transfer reactions. lu.se

Coordination Chemistry and Potential as a Ligand Precursor

Dibromo-hydroxypyridines are valuable precursors for synthesizing sophisticated ligands. The bromine atoms serve as reactive handles that can be substituted with various coordinating groups through cross-coupling reactions, while the hydroxypyridine core provides the essential coordinating functionality.

A prominent example is the synthesis of 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine (L), a derivative of the well-known 2,6-di(pyrazol-1-yl)pyridine (bpp) ligand family. This ligand was synthesized from 2,6-dibromo-4-hydroxypyridine by reaction with potassium pyrazolide in hot diglyme. mdpi.com The resulting ligand, L, was then used to form an iron(II) complex, [FeL₂]²⁺, demonstrating the successful transformation of a dibromo-hydroxypyridine into a component of a functional coordination complex. mdpi.com The presence of the hydroxyl group on the pyridine ring can modulate the electronic properties of the resulting metal complex. mdpi.com Similarly, 3,5-dibromo-2,6-dimethylpyridine (B189579) is noted to act as a ligand for transition metals like palladium or copper, forming complexes with tunable electronic properties suitable for catalysis.

Design of Ligand Systems Based on Derivatized this compound

The derivatization of dibromo-hydroxypyridines allows for the rational design of tailored ligand systems for specific catalytic applications. The strategic placement of bromo- and hydroxy-substituents provides a template for creating multidentate ligands with precise steric and electronic properties.

One synthetic strategy starts with 2,6-dibromopyridine, which can be elaborated into a functionalized 2-hydroxypyridine ligand. The process involves reaction with benzyl (B1604629) alcohol, followed by lithiation and reaction with an electrophile, reductive amination, and finally debenzylation to yield the final ligand. lu.se This multi-step approach demonstrates how a simple dibromopyridine can be built into a more complex ligand scaffold suitable for coordinating with metals like palladium to form active catalysts for reactions such as the α-alkylation of ketones. lu.se

Another key derivatization is the conversion of the bromine atoms to other functional groups. For instance, Suzuki-Miyaura coupling can replace the bromine atoms with aryl groups, as demonstrated in the synthesis of 3,5-di-p-tolylpyridine from 3,5-dibromopyridine (B18299). rsc.org Applying this to a dibromo-hydroxypyridine scaffold would allow for the introduction of a wide array of substituents, enabling fine-tuning of the ligand's properties for applications in areas from homogeneous catalysis to materials science.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3,6-Dibromo-2-hydroxypyridine

Research specifically centered on this compound is limited in the public domain. The compound is primarily identified by its Chemical Abstracts Service (CAS) number 1803717-25-0. guidechem.comchemical-suppliers.euaksci.comnih.gov Its molecular formula is C₅H₃Br₂NO, and it has a molecular weight of 252.89 g/mol . guidechem.comnih.gov The structure consists of a pyridine (B92270) ring substituted with a hydroxyl group at the 2-position and bromine atoms at the 3- and 6-positions. It exists in tautomeric equilibrium with 3,6-dibromopyridin-2(1H)-one. guidechem.com

While dedicated studies on this compound are scarce, the synthesis and reactivity of other dibrominated 2-hydroxypyridine (B17775) isomers have been investigated. For instance, 3,5-dibromo-2-hydroxypyridine (B76924) can be synthesized by the dibromination of 2-hydroxypyridine using N-bromosuccinimide (NBS) in carbon tetrachloride. thieme-connect.com The regioselectivity of bromination is influenced by the solvent and the position of existing substituents on the pyridine ring. thieme-connect.com

The reactivity of dibromo hydroxypyridines has been explored in the context of bromine-lithium exchange reactions. For 3,5-dibromo-2-hydroxypyridines, lithiation occurs regioselectively at the C-5 position. researchgate.net This regioselectivity is complementary to that of 3,5-dibromo-2-methoxypyridine, highlighting the directing effect of the hydroxyl group. researchgate.net Such selective reactions are crucial for the sequential introduction of different functional groups onto the pyridine ring. researchgate.netresearchgate.net

Unexplored Research Avenues and Methodological Advancements

The landscape of research on this compound is largely uncharted, presenting numerous opportunities for investigation.

Key Unexplored Avenues:

Definitive Synthesis and Characterization: A systematic study to establish an optimized and scalable synthesis for this compound is a primary unmet need. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide foundational data.

Tautomeric Equilibrium Studies: A detailed investigation into the tautomeric equilibrium between the this compound and 3,6-dibromopyridin-2(1H)-one forms under various conditions (solvent, temperature, pH) is warranted.

Reactivity Profiling: A thorough exploration of its reactivity in various organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), nucleophilic aromatic substitution, and metal-halogen exchange reactions, would unlock its potential as a synthetic intermediate.

Biological Screening: Given that many substituted pyridines exhibit biological activity, screening this compound and its derivatives for potential pharmacological properties is a logical next step.

Potential Methodological Advancements:

Flow Chemistry Synthesis: The development of a continuous flow process for the synthesis of this compound could offer improved safety, efficiency, and scalability compared to traditional batch methods.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict its spectroscopic properties, reactivity, and potential biological interactions, guiding experimental work. mdpi.comnih.gov

Potential for Novel Synthetic Methodologies and Chemical Transformations

The unique arrangement of substituents in this compound opens the door for the development of novel synthetic strategies and chemical transformations.

Novel Synthetic Methodologies:

Regioselective Bromination: Developing a highly regioselective bromination method to directly synthesize this compound from 2-hydroxypyridine would be a significant advancement. This could involve exploring novel brominating agents or catalytic systems that can overcome the directing effects of the hydroxyl group and the pyridine nitrogen to favor 3,6-disubstitution.

Directed Ortho-Metalation: The interplay between the hydroxyl group and the pyridine nitrogen could be exploited in directed ortho-metalation strategies to introduce functional groups at specific positions, followed by bromination.

Novel Chemical Transformations:

Orthogonal Functionalization: The differential reactivity of the two bromine atoms (at positions 3 and 6) could be harnessed for orthogonal, one-pot functionalization. For instance, selective bromine-lithium exchange at one position followed by a cross-coupling reaction at the other could lead to the efficient synthesis of complex polysubstituted pyridines.

Intramolecular Cyclization: The proximate hydroxyl and bromo substituents could be utilized in intramolecular cyclization reactions to construct novel fused heterocyclic systems.

Broader Implications for Fundamental Organic Chemistry and Materials Science Research

While a seemingly simple molecule, the study of this compound holds broader implications for several areas of chemical research.

Fundamental Organic Chemistry:

Understanding Substituent Effects: A detailed study of its reactivity would contribute to a deeper understanding of substituent effects on the electronic properties and reactivity of the pyridine ring. The interplay of the electron-donating hydroxyl group and the electron-withdrawing bromine atoms at specific positions provides a valuable model system.

Regioselectivity in Heterocyclic Chemistry: Investigating the regioselectivity of its reactions would provide valuable data for predicting and controlling the outcomes of reactions on other polysubstituted heterocyclic systems.

Materials Science:

Ligand Design for Coordination Chemistry: 2-Hydroxypyridine derivatives are known to act as ligands in coordination chemistry. mdpi.com this compound could serve as a precursor to novel ligands for transition metals, potentially leading to catalysts with unique reactivity or materials with interesting photophysical or electronic properties. chemimpex.com The bromine atoms provide sites for further functionalization to tune the properties of the resulting metal complexes.

Precursors for Polymers and Advanced Materials: Halogenated aromatic compounds are often used as monomers or cross-linking agents in the synthesis of polymers. This compound could be explored as a building block for flame-retardant materials or functional polymers with tailored properties. chemimpex.com

Q & A

Q. Basic

  • Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in a cool, ventilated area away from incompatible reagents (e.g., strong oxidizers).
  • Dispose of waste via approved hazardous waste programs .

How can researchers optimize bromination conditions to minimize di- or tri-substituted byproducts?

Q. Advanced

  • Temperature Control: Lower temperatures (0–5°C) favor mono- and di-substitution over tri-substitution.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility and regioselectivity.
  • Catalyst Use: Lewis acids like FeCl3\text{FeCl}_3 can direct bromine to specific positions, as seen in related dihydroxypyridine brominations .

What role does this compound play in coordination chemistry, and how do substituents affect ligand behavior?

Advanced
The compound can act as a bidentate ligand via its hydroxyl and pyridinic nitrogen. Bromine’s electronegativity modulates electron density at the metal center, impacting catalytic activity. Comparative studies with 3,5-dibromo analogs reveal differences in metal-ligand bond strength and complex stability .

How can computational tools predict the solubility and stability of this compound in different solvents?

Q. Advanced

  • COSMO-RS Simulations: Predict solubility parameters in solvents like DMSO, ethanol, or chloroform.
  • Hansen Solubility Parameters: Correlate with experimental data (e.g., density d=2.293g/cm3d = 2.293 \, \text{g/cm}^3 for related compounds ).

What analytical challenges arise in quantifying trace impurities in this compound samples?

Q. Advanced

  • HPLC-MS: Detects brominated byproducts (e.g., tri-substituted derivatives) at ppm levels.
  • GC-FID: Requires derivatization (e.g., silylation of the hydroxyl group) for volatility .

How does the compound’s stability under acidic or basic conditions impact its use in multi-step syntheses?

Advanced
The hydroxyl group is prone to deprotonation under basic conditions, potentially altering reactivity. Acidic conditions may hydrolyze bromine substituents. Stability studies via 1H NMR^1\text{H NMR} monitoring in varying pH buffers are recommended .

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